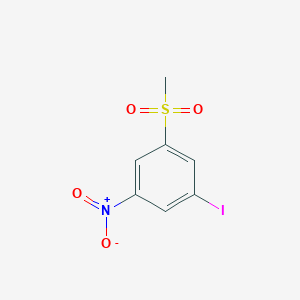

1-Iodo-3-methanesulfonyl-5-nitro-benzene

Descripción

1-Iodo-3-methanesulfonyl-5-nitro-benzene is a halogenated aromatic compound featuring a benzene ring substituted with iodine (position 1), methanesulfonyl (position 3), and nitro (position 5) groups. Such derivatives are often explored in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric profiles.

Propiedades

Número CAS |

62606-16-0 |

|---|---|

Fórmula molecular |

C7H6INO4S |

Peso molecular |

327.10 g/mol |

Nombre IUPAC |

1-iodo-3-methylsulfonyl-5-nitrobenzene |

InChI |

InChI=1S/C7H6INO4S/c1-14(12,13)7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 |

Clave InChI |

HUXWEOPSJJSPGU-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])I |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Halogen Variation : The target compound and share iodine at position 1, while and use bromine. Iodine’s larger atomic radius and weaker C–I bond enhance its leaving group ability compared to bromine .

- Position 5 : Nitro (target, ) vs. trifluoromethyl () or trifluoromethoxy () groups dictate electronic and steric effects. Nitro groups are meta-directing, while trifluoromethoxy is ortho/para-directing.

Physicochemical Properties

- Molecular Weight : The target compound (343.10 g/mol) is heavier than (288.15 g/mol) due to iodine’s higher atomic mass. (411.90 g/mol) has the highest weight owing to multiple halogens and trifluoromethoxy .

- Purity : is >95% pure, while is listed at 100%, suggesting robust synthetic protocols for brominated analogs .

Reactivity and Chemical Behavior

- Substitution Reactions : The target compound’s iodine atom facilitates nucleophilic aromatic substitution (NAS) more readily than bromine in .

- Electronic Effects : Methanesulfonyl and nitro groups (target, ) deactivate the benzene ring, reducing electrophilic substitution rates. In contrast, ’s (methylthio)methyl group is electron-donating, increasing ring reactivity.

- Directed Functionalization : The nitro group (target, ) directs incoming electrophiles to meta positions, while trifluoromethoxy () may favor ortho/para substitution.

Research and Application Contexts

- Pharmaceuticals : Methanesulfonyl and nitro groups are common in drug intermediates (e.g., kinase inhibitors). The target compound’s structure aligns with motifs seen in bioactive molecules .

- Agrochemicals : ’s trifluoromethyl group is prevalent in herbicides, while ’s trifluoromethoxy group appears in pesticides .

- Materials Science : Nitro and sulfonyl groups enhance thermal stability, suggesting utility in high-performance polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.